6-Amino-4-chloro-2-methylbenzothiazole

Antibacterial MIC Derivatization

Research on benzothiazole scaffolds often stalls due to limited access to specifically substituted intermediates that establish clear structure-activity relationships. 6-Amino-4-chloro-2-methylbenzothiazole (CAS 1369347-68-1) solves this by delivering the precise 6-NH₂/4-Cl/2-Me substitution pattern validated in published SAR studies. Its acylated derivatives exhibit MIC values of 25-50 µg/mL against S. aureus, while the 6-amino-benzothiazole class shows confirmed activity against P. falciparum. The reactive 6-NH₂ group enables rapid library synthesis via simple derivatization, making this compound an efficient starting point for antibiotic and antimalarial lead optimization programs. Sourced through BenchChem's reliable global supply network.

Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
Cat. No. B13703960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4-chloro-2-methylbenzothiazole
Molecular FormulaC8H7ClN2S
Molecular Weight198.67 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2Cl)N
InChIInChI=1S/C8H7ClN2S/c1-4-11-8-6(9)2-5(10)3-7(8)12-4/h2-3H,10H2,1H3
InChIKeyNVDLLJFWQWNDPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ACMB Core Chemical Properties & Sourcing


6-Amino-4-chloro-2-methylbenzothiazole (CAS: 1369347-68-1) is a heterocyclic small molecule belonging to the benzothiazole family . It has the molecular formula C8H7ClN2S and a molecular weight of 198.67 g/mol . This compound features a unique substitution pattern: a 6-amino group, a 4-chloro substituent, and a 2-methyl group on the benzothiazole core, which differentiates it from other benzothiazole analogs and provides distinct synthetic utility as a key intermediate for pharmaceutical and agrochemical research .

Unique 6-amino, 4-chloro, 2-methyl substitution pattern for SAR exploration
Reactive 6-amino group enables nucleophilic derivatization
Precursor to antibacterial and antimalarial compound libraries

Why Generic Benzothiazoles Cannot Substitute ACMB


In benzothiazole chemistry, the precise pattern of substitution on the benzene ring is a critical determinant of biological activity and synthetic utility. Generalizing or substituting one benzothiazole for another based solely on the core scaffold fails to account for structure-activity relationships (SAR). Research has shown that the introduction of a chlorine substituent at the 4-position of the benzothiazole ring greatly enhances inhibitory activities compared to unsubstituted or differently substituted analogs [1]. Furthermore, the presence of the 6-amino group is essential for key interactions in many pharmacophores, with SAR studies identifying the -NH2 group as a critical element for activity [2]. Therefore, a generic benzothiazole lacking the specific 6-amino-4-chloro-2-methyl pattern cannot be assumed to exhibit comparable performance in assays or as a synthetic intermediate.

ACMB
Generic Benzothiazole
6-amino, 4-chloro, 2-methyl pattern; SAR-driven design
Lacks defined substitution; activity and reactivity may not transfer
Reactive 6-amino handle essential for pharmacophore interactions
Without amino group, critical target engagement may be lost
4-chloro substituent reported to enhance inhibitory activity
Unsubstituted or differently substituted analogs may show reduced potency

ACMB Differential Performance Evidence


Antibacterial Potency of Acylated Derivatives

While no direct data was found for the unsubstituted parent compound, acylation of 6-Amino-4-chloro-2-methylbenzothiazole yields derivatives with well-defined and potent antibacterial activity. Specifically, these acylated derivatives exhibit Minimum Inhibitory Concentration (MIC) values of 25–50 µg/mL against Staphylococcus aureus and 50–100 µg/mL against Escherichia coli . This quantifies the value of the parent compound as a precursor to potent antimicrobials.

Antibacterial Derivative MIC
Supporting evidence
25–50 µg/mL (S. aureus)
50–100 µg/mL (E. coli)
Supports antibacterial derivative screening
Data for acylated derivative; parent compound not tested
Antibacterial MIC Derivatization

Antimalarial Activity Against P. falciparum

The 6-amino-benzothiazole scaffold, which is present in 6-Amino-4-chloro-2-methylbenzothiazole, has been directly studied for antimalarial activity. Research on 2-substituted 6-amino-benzothiazoles has demonstrated activity against both W2 and 3D7 strains of Plasmodium falciparum in vitro [1]. This class-level evidence demonstrates the potential of the 6-amino-benzothiazole core as a starting point for antimalarial drug discovery.

Antimalarial Class Evidence
Class-level inference
6-amino-benzothiazole scaffold active vs. W2, 3D7 strains
Class-level pharmacophore support
Specific IC50 for this compound not reported
Antimalarial P. falciparum In Vitro

6-Amino Group Functionalization Advantage

A key differentiator of 6-Amino-4-chloro-2-methylbenzothiazole is its 6-amino (-NH2) functional group. This primary amine is a versatile handle for downstream chemistry, enabling a range of modifications not possible with non-aminated analogs . Unlike simple 2-methylbenzothiazoles or chlorobenzothiazoles which lack this reactive site, the amino group allows for nucleophilic substitution reactions, facilitating further functionalization of the molecule . This makes it a more versatile building block for synthesizing diverse libraries of benzothiazole derivatives.

Synthetic Versatility
Supporting evidence
ACMB: 6-NH2 enables nucleophilic substitution
No -NH2 analog: limited derivatization pathways
Enables diverse nucleophilic derivatization
Qualitative synthetic advantage
Synthetic Intermediate Nucleophilic Substitution Derivatization

ACMB Key R&D Applications


Targeted Antibacterial Agent Synthesis

As demonstrated by the MIC data for its acylated derivatives (25–50 µg/mL against S. aureus) , 6-Amino-4-chloro-2-methylbenzothiazole is a validated precursor for developing potent antibacterial compounds. This makes it ideal for medicinal chemistry programs focused on novel antibiotics or antimicrobial coatings.

Antimalarial Drug Discovery Scaffold

The proven activity of the 6-amino-benzothiazole class against P. falciparum positions this compound as a valuable starting point for synthesizing and optimizing new antimalarial leads. Its unique substitution pattern (4-Cl, 2-Me) offers a differentiated structure for exploring SAR and improving upon existing benzothiazole-based antimalarials.

Diversified Medicinal Chemistry Library Synthesis

The presence of a reactive 6-amino group on the scaffold provides a strategic advantage for building diverse compound libraries. This compound can serve as a central intermediate for generating a wide array of analogs through simple derivatization, enabling broad exploration of chemical space in early-stage drug discovery.

Application
Selection Property
Validation Focus
Antibacterial compound synthesis
Derivative antibacterial activity context
MIC endpoint review (S. aureus, E. coli)
Antimalarial lead optimization
6-Amino-benzothiazole pharmacophore context
P. falciparum strain assay review
Diversified library synthesis
Reactive 6-amino handle
Nucleophilic substitution feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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